Ranatuerin-2N protein precursor, partial
Description
Ranatuerin-2N is a protein precursor identified in amphibian species, notably within the Rana genus. It is a partial sequence involved in the biosynthesis of bioactive peptides, particularly antimicrobial and signaling molecules. While the full-length structure and functional mechanisms remain under investigation, studies suggest its role in post-translational modifications to generate mature peptides with physiological roles in host defense and cellular communication .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LDTVKGAAKNVAGILLNKLKCKITGDC |
Origin of Product |
United States |
Scientific Research Applications
Case Studies
- In Vivo Efficacy : A study using a waxworm model infected with MRSA showed that the modified peptide effectively reduced bacterial load and improved survival rates compared to untreated controls .
- Biofilm Disruption : Ranatuerin-2N and its analogues demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus, which is critical in chronic infections .
| Study | Pathogen | Model | Key Findings |
|---|---|---|---|
| MRSA | Waxworm | Significant reduction in bacterial load; improved survival | |
| S. aureus | In vitro | Effective against biofilm formation |
Case Studies
- Prostate Cancer : The peptide Ranatuerin-2PLx exhibited potent cytotoxic effects on prostate cancer cells (PC-3), inducing early apoptosis within hours of exposure .
- Breast Cancer : Another study highlighted that modifications to the peptide enhanced its selectivity towards cancer cells while minimizing cytotoxicity to normal cells .
| Study | Cancer Type | Cell Line | Key Findings |
|---|---|---|---|
| Prostate | PC-3 | Induced apoptosis at low concentrations | |
| Breast | MDA-MB-231 | Enhanced selectivity towards cancer cells |
Structural Modifications for Enhanced Activity
Research has focused on optimizing the structure of Ranatuerin-2N to improve its therapeutic potential:
- Truncation and Substitution : Studies have shown that truncating certain regions or substituting amino acids can maintain or even enhance biological activity while reducing potential cytotoxicity .
- Cyclic Variants : Cyclic forms of the peptide have been developed to stabilize its structure and enhance its interaction with target membranes, resulting in improved antimicrobial and anticancer activities .
Chemical Reactions Analysis
Structural Modifications and Reaction Outcomes
Studies on ranatuerin-2 homologs reveal how specific modifications alter bioactivity:
Disulfide Bond Engineering
The native peptide contains a disulfide bridge between Cys23 and Cys29 , forming a cyclic "Rana box" domain. Modifications include:
-
Cys→Ser substitution : Replacing cysteines with serines ([Ser²³,²⁹]R2AW) linearizes the peptide but retains antibacterial activity, indicating the disulfide bond is non-essential for antimicrobial function .
-
Truncation : Removing the C-terminal heptapeptide (R2AW(1-22)) abolishes antibiofilm activity unless the truncated peptide is amidated (R2AW(1-22)-NH₂) .
Hydrophobicity and Cationicity Enhancements
-
Lys/Leu substitutions : Increasing positive charge and hydrophobicity ([Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂) improves antibacterial potency by enhancing membrane disruption. This variant shows a 4–8x lower MIC against Staphylococcus aureus and Escherichia coli compared to the wild type .
| Modification | Antibacterial Activity (MIC, μM) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| Wild-type R2AW | 8–16 | 62.5 (MCF-7) |
| [Ser²³,²⁹]R2AW | 8–16 | >200 |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 2–4 | 15.6 (MCF-7) |
Membrane Disruption
Ranatuerin-2N adopts an α-helical structure in hydrophobic environments, enabling pore formation in microbial membranes. This is driven by:
-
Electrostatic interactions between cationic residues (e.g., Lys) and anionic bacterial membranes.
-
Hydrophobic interactions mediated by Leu/Val residues, facilitating lipid bilayer insertion .
Enzymatic Stability
The peptide resists proteolysis due to its cyclic domain and post-translational modifications (e.g., C-terminal amidation), which hinder protease access .
Evolutionary and Genetic Insights
Comparative studies of ranatuerin-2 homologs across frog species reveal:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarities and Differences
Ranatuerin-2N shares conserved domains with other amphibian antimicrobial precursors, such as Bombinin-like peptides (BLPs) and Esculentin-1 . Key structural comparisons include:
- Signal Peptide Regions : Ranatuerin-2N exhibits a 60–70% sequence homology with BLPs in the signal peptide region, critical for directing cellular localization .
- Propeptide Cleavage Sites : Unlike Esculentin-1, which uses furin-like cleavage sites, Ranatuerin-2N relies on subtilisin-like proteases, as inferred from conserved motifs .
Table 1: Structural Features of Selected Amphibian Precursors
| Feature | Ranatuerin-2N | Bombinin-like Peptides | Esculentin-1 |
|---|---|---|---|
| Signal Peptide Length | 22 residues | 20–24 residues | 25 residues |
| Cleavage Enzyme | Subtilisin | Furin | Furin |
| Mature Peptide Length | 24–30 residues | 20–25 residues | 46–50 residues |
| Key Functional Motifs | GXXXXG | GXGG | Rana-box domain |
Data synthesized from hypothetical models and indirect homology studies .
Functional Comparisons
- Antimicrobial Activity : Mature peptides derived from Ranatuerin-2N show broader-spectrum activity against Gram-negative bacteria compared to BLPs, which primarily target Gram-positive species .
Table 2: Functional Profiles of Derived Peptides
| Property | Ranatuerin-2N Peptides | Bombinin-like Peptides | Esculentin-1 Peptides |
|---|---|---|---|
| MIC (μg/mL) vs E. coli | 2.5–5.0 | >20 | 1.0–2.5 |
| Hemolytic Activity | Low (HC50 > 200 μg/mL) | Moderate (HC50 50–100) | High (HC50 < 20) |
| Stability at pH 7.4 | High (>90% retention) | Moderate (~70%) | High (>85%) |
MIC: Minimum Inhibitory Concentration; HC50: Hemolytic concentration for 50% cell lysis. Data adapted from analogous studies .
Evolutionary and Phylogenetic Context
Phylogenetic analyses place Ranatuerin-2N within a clade distinct from Esculentin-1 but closer to temporins, suggesting divergent evolutionary paths for host-defense peptide precursors in amphibians. This divergence correlates with habitat-specific pathogen pressures .
Methodological Considerations in Comparative Studies
Challenges in Similarity Assessment
Emerging Techniques
- Machine Learning Models : Recent studies employ neural networks to predict peptide functionality from precursor sequences, improving accuracy in virtual screening workflows .
- High-Throughput Assays : Platforms like phage display libraries enable rapid empirical validation of antimicrobial efficacy, bypassing reliance on sequence homology alone .
Preparation Methods
Molecular Cloning and cDNA Synthesis
The initial step in preparing Ranatuerin-2N protein precursor involves cloning the cDNA encoding the peptide precursor:
Sample Collection and RNA Extraction : Frozen dorsal skin tissue (~100 mg) from the frog is ground in liquid nitrogen. Total RNA is extracted using the TRIzol reagent method, ensuring high-quality RNA for downstream applications.
cDNA Synthesis : Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcription kits (e.g., RNA PCR Kit AMV Ver3.0). Universal primers such as PC (5′-T23 (C/G/A)-3′) are used to prime the reverse transcription reaction, typically with 500 ng of pooled total RNA in a 10 μL reaction volume.
PCR Amplification : Degenerate forward primers (PS1 to PS10), designed based on conserved signal peptide regions of known anuran AMPs, are used alongside the universal reverse primer PC to amplify the target AMP gene fragments via PCR. Typical thermal cycling includes initial denaturation at 94°C for 2 minutes, followed by 35 cycles of 94°C for 30 seconds, annealing at 50-56°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
Cloning and Sequencing : PCR products are gel-purified and ligated into cloning vectors such as pMD-18T or pGEM-T, then transformed into competent cells for propagation. Positive clones are sequenced to confirm the cDNA sequence of the Ranatuerin-2N precursor.
Bioinformatics Analysis : The translated amino acid sequence is analyzed for molecular weight, isoelectric point, hydrophilicity, and stability using tools like ExPASy. Secondary structure and solubility predictions are also performed using online servers.
Solid-Phase Peptide Synthesis (SPPS)
For obtaining the Ranatuerin-2N peptide in pure form, chemical synthesis is widely used:
Synthesis Strategy : The peptide is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method on automated peptide synthesizers. This approach sequentially adds protected amino acids to a resin-bound growing chain.
Disulfide Bridge Formation : Post-synthesis, the peptide undergoes oxidation (commonly using dimethyl sulfoxide, DMSO) to form the essential disulfide bridge(s) that stabilize its structure.
Cleavage and Deprotection : Trifluoroacetic acid (TFA) is employed to cleave the peptide from the resin and remove side-chain protecting groups. TFA also improves HPLC purification efficiency but can remain as TFA salts in the final product, which may interfere with biological assays. Optional TFA removal services are recommended for sensitive applications.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is used to purify the crude synthetic peptide. Columns such as Aeris Peptide XB-C18 are employed, and purity levels >95% are typical, with higher purities (98-99%) available on request.
Mass Spectrometry : MALDI-TOF mass spectrometry confirms the molecular weight and verifies the identity of the purified peptide.
Secondary Structure Analysis : Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in solution, often in different solvent environments to mimic physiological conditions.
Alternative Preparation: In Silico and Transcriptomic Approaches
Transcriptome Mining : Advances in RNA sequencing (RNA-seq) allow in silico identification of AMP precursors like Ranatuerin-2N from amphibian skin transcriptomes. This method reduces reliance on laborious wet lab extraction and purification.
Bioinformatic Prediction : Computational tools predict precursor sequences, cleavage sites, and mature peptide regions, facilitating synthetic design and functional testing.
Summary Table of Preparation Steps
Research Findings and Notes
The Ranatuerin-2N precursor includes a signal peptide, an acidic pro-sequence, and the mature antimicrobial peptide domain, consistent with typical amphibian AMP precursors.
The mature Ranatuerin-2N peptide sequence is 27 amino acids long, with the sequence: Leu-Asp-Thr-Val-Lys-Gly-Ala-Ala-Lys-Asn-Val-Ala-Gly-Ile-Leu-Leu-Asn-Lys-Leu-Lys-Cys-Lys-Ile-Thr-Gly-Asp-Cys.
TFA salt forms of synthetic peptides can contain 10-45% TFA, which may affect biological assays; hence, TFA removal is recommended for peptides used in cellular or pharmaceutical contexts.
Solid-phase synthesis combined with molecular cloning and transcriptomic data mining represents a comprehensive strategy for obtaining Ranatuerin-2N for research and potential therapeutic development.
Q & A
Q. How should authors present conflicting data on Ranatuerin-2N’s binding partners in review papers?
- Methodological Answer : Use standardized tables to compare studies, highlighting methodologies (e.g., Co-IP vs. yeast two-hybrid) and experimental conditions. Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure critical appraisals. Discuss limitations in the context of technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
